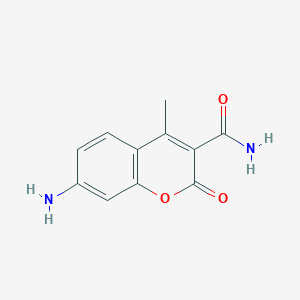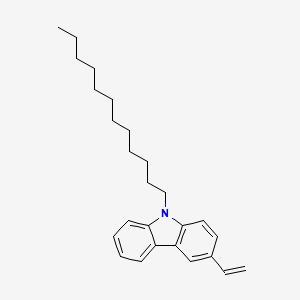
9-Dodecyl-3-ethenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Dodecyl-3-ethenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical properties, including high thermal stability, excellent photoconductivity, and good charge transport abilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dodecyl-3-ethenyl-9H-carbazole typically involves the alkylation of carbazole with dodecyl bromide followed by a vinylation reaction. The alkylation process is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The vinylation can be achieved using a palladium-catalyzed Heck reaction, where the alkylated carbazole is reacted with vinyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
9-Dodecyl-3-ethenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-Dodecyl-3-ethyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9-Dodecyl-3-ethenyl-9H-carbazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-Dodecyl-3-ethenyl-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially leading to the modulation of signaling pathways and cellular processes. For example, carbazole derivatives have been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the activation of the p53 pathway.
Poly(9-dodecyl carbazole): Used in optoelectronic applications due to its excellent charge transport properties.
Uniqueness
9-Dodecyl-3-ethenyl-9H-carbazole is unique due to its combination of a long alkyl chain and a vinyl group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
478916-02-8 |
|---|---|
Formule moléculaire |
C26H35N |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
9-dodecyl-3-ethenylcarbazole |
InChI |
InChI=1S/C26H35N/c1-3-5-6-7-8-9-10-11-12-15-20-27-25-17-14-13-16-23(25)24-21-22(4-2)18-19-26(24)27/h4,13-14,16-19,21H,2-3,5-12,15,20H2,1H3 |
Clé InChI |
SJMHEBOVWDMGHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


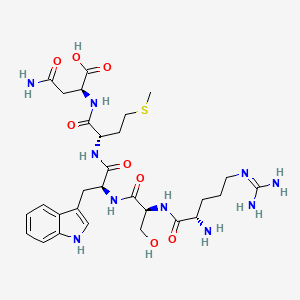
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)

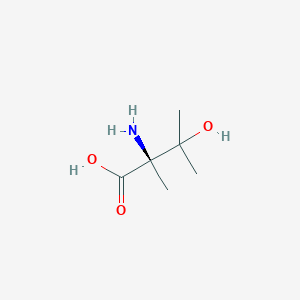
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
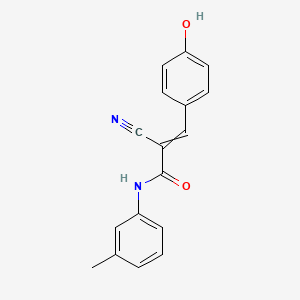
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)

![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
